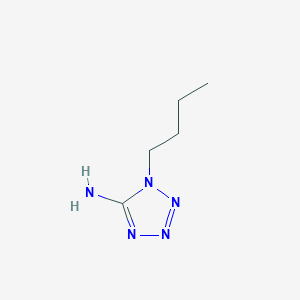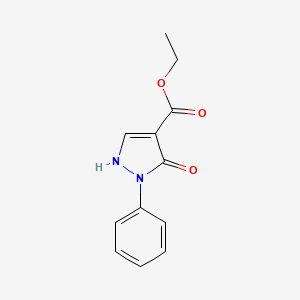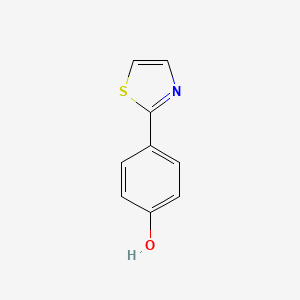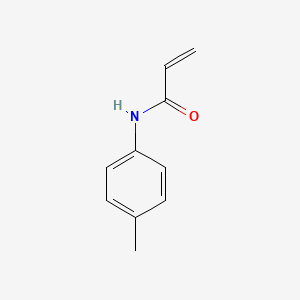
p-Acrylotoluidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of p-Acrylotoluidide can be achieved through a multi-step reaction pathway starting from aniline. The reaction involves the formation of N-(prop-2-enoyl)aniline through the reaction of aniline with acryloyl chloride in the presence of sodium hydroxide. This is then treated with hydrochloric acid to form p-Acrylotoluidide.
Molecular Structure Analysis
The p-Acrylotoluidide molecule contains a total of 23 atom(s). There are 11 Hydrogen atom(s), 10 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) . It contains total 23 bond(s); 12 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 secondary amide(s) (aliphatic) .
Aplicaciones Científicas De Investigación
Pro-Cognitive Activity
“N-(p-tolyl)acrylamide” has been studied for its pro-cognitive activity in rats . It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor . This receptor is involved in cognitive processes, and modulation of its activity can lead to cognitive improvement .
Drug Development
The compound’s interaction with α7 nicotinic acetylcholine receptors makes it a potential candidate for the development of drugs aimed at improving cognition . It has been compared with other selective α7-nAChR ligands for its pro-cognitive activity .
Mecanismo De Acción
Target of Action
N-(p-tolyl)acrylamide, also known as n-(4-methylphenyl)prop-2-enamide or p-Acrylotoluidide, primarily targets the α7 nicotinic acetylcholine receptor (nAChR) and the GABA A receptor . These receptors play crucial roles in neurotransmission, with the nAChR involved in excitatory neurotransmission and the GABA A receptor in inhibitory neurotransmission .
Mode of Action
N-(p-tolyl)acrylamide acts as a positive allosteric modulator of the α7 nAChR . It enhances the receptor’s response to its natural ligand, acetylcholine, thereby increasing the flow of ions through the channel and enhancing neuronal excitability . On the GABA A receptor, N-(p-tolyl)acrylamide has concurrent potentiating and inhibitory effects . It potentiates the receptor’s response to GABA, increasing inhibitory neurotransmission, while also inhibiting the receptor’s activity .
Biochemical Pathways
The action of N-(p-tolyl)acrylamide on the α7 nAChR and GABA A receptor impacts several biochemical pathways. By modulating the activity of these receptors, N-(p-tolyl)acrylamide can influence neuronal excitability and neurotransmission, affecting processes such as pain perception and anxiety .
Result of Action
N-(p-tolyl)acrylamide has been shown to have antinociceptive (pain-relieving) activity in a mouse model of neuropathic pain . This effect is likely due to its modulation of the α7 nAChR and GABA A receptor, which are involved in pain perception . Additionally, it has been suggested to have anxiolytic-like activity, potentially due to its action on the α7 nAChR .
Propiedades
IUPAC Name |
N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXASKVINSMOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998873 |
Source


|
| Record name | N-(4-Methylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Acrylotoluidide | |
CAS RN |
7766-36-1 |
Source


|
| Record name | p-Acrylotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

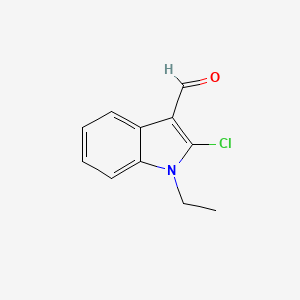



![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)

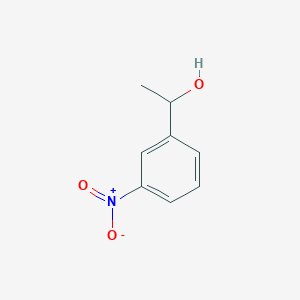
![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
